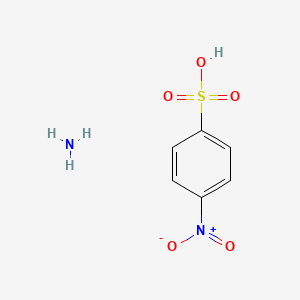

Azane;4-nitrobenzenesulfonic acid

Description

Overview and Context of Spiropyrazolinium Salts Incorporating Azane;4-nitrobenzenesulfonic Acid

Spiropyrazolinium salts are a class of heterocyclic compounds characterized by a spirocyclic junction involving a pyrazoline ring, which contains two adjacent nitrogen atoms. researchgate.net These structures are of interest due to their unique three-dimensional architecture and potential applications in medicinal chemistry and materials science. researchgate.net The formation of such salts necessarily involves a cationic heterocyclic core and a counter-anion.

While direct literature detailing the use of ammonium (B1175870) 4-nitrobenzenesulfonate in the synthesis of spiropyrazolinium salts is scarce, the 4-nitrobenzenesulfonate anion is a plausible counter-ion for a spiropyrazolinium cation. In such a system, the anion would be formed from 4-nitrobenzenesulfonic acid, a strong acid. The properties of the resulting salt, such as its solubility and crystallinity, would be influenced by the nature of this counter-ion.

The synthesis of related heterocyclic systems, such as isoquinolinium salts, often involves cyclization processes that can be influenced by the reaction conditions, including the presence of specific acids or counter-ions. rsc.org It is conceivable that 4-nitrobenzenesulfonic acid could serve as a catalyst or precursor for the anion in the synthesis of novel spiropyrazolinium salts, although specific research in this area is not widely published.

Significance within Organic Synthesis and Heterocyclic Chemistry

Aromatic sulfonic acids, including 4-nitrobenzenesulfonic acid, are valuable reagents in organic synthesis. britannica.com They are often employed as strong acid catalysts in various reactions. britannica.com The sulfonic acid group can also be used as a directing group in electrophilic aromatic substitution, and its ability to be removed later adds to its synthetic utility. wikipedia.org

The significance of 4-nitrobenzenesulfonic acid and its derivatives extends to several areas:

Catalysis: As a strong Brønsted acid, it can catalyze reactions such as esterification, etherification, and the synthesis of heterocyclic compounds.

Intermediate in Dye Synthesis: Historically, aromatic sulfonic acids have been crucial intermediates in the manufacturing of water-soluble dyes. britannica.comsolubilityofthings.com

Precursor to other Compounds: 4-Nitrobenzenesulfonic acid can be used to prepare other molecules, such as diaryl compounds with potential antiviral activity. chemicalbook.com

In the broader context of heterocyclic chemistry, the synthesis of ring systems is a cornerstone of the field. researchgate.net Many synthetic strategies for heterocycles, including pyrazolines and other nitrogen-containing rings, rely on acid catalysis to facilitate key bond-forming steps. While specific examples using 4-nitrobenzenesulfonic acid for spiropyrazoline synthesis are not prominent, the general principles of acid-catalyzed cyclization and condensation reactions are well-established. researchgate.net

Academic Research Trajectories and Scholarly Objectives

Current academic research in related areas is focused on several key objectives:

Development of Novel Heterocyclic Scaffolds: There is a continuous effort to synthesize new fused, spiro, and bridged heterocyclic systems due to their potential biological activities. researchgate.netrsc.org Research into isoquinolinium and pyridinium (B92312) salts, for instance, highlights the drive to create complex molecular architectures from simple starting materials. rsc.orgrsc.org

Green Chemistry and Catalysis: The use of strong, recoverable acid catalysts is a significant area of research. Aromatic sulfonic acids, due to their non-oxidizing nature, are attractive candidates for this purpose. britannica.comwikipedia.org

Functional Materials: Heterocyclic compounds, including those with spirocyclic structures, are being investigated for their applications in materials science, such as in the development of photosensitizers. researchgate.net

The study of sulfonate salts is also relevant in pharmaceutical sciences, where the choice of a suitable salt form of an active pharmaceutical ingredient is critical for its properties. nih.gov Research in this area includes understanding and controlling the formation of potential impurities during synthesis. nih.gov

Properties of 4-Nitrobenzenesulfonic Acid and its Ammonium Salt

| Property | 4-Nitrobenzenesulfonic Acid | Ammonium 4-nitrobenzenesulfonate |

| Molecular Formula | C₆H₅NO₅S nih.gov | C₆H₈N₂O₅S |

| Molecular Weight | 203.17 g/mol nih.gov | 220.21 g/mol |

| Appearance | White to light yellow crystalline powder tcichemicals.comtcichemicals.com | Data not widely available |

| CAS Number | 138-42-1 nih.gov | Not clearly defined |

| Solubility | Highly soluble in water solubilityofthings.com | Expected to be water-soluble |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84253-14-5 |

|---|---|

Molecular Formula |

C6H8N2O5S |

Molecular Weight |

220.21 g/mol |

IUPAC Name |

azane;4-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H5NO5S.H3N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H3 |

InChI Key |

XVKWNHVHFDYGGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Synthetic Pathways for Azane;4-nitrobenzenesulfonic Acid Derivatives

Nitrobenzenesulfochlorination of β-Aminopropioamidoximes

A significant synthetic route involves the nitrobenzenesulfochlorination of β-aminopropioamidoximes. This reaction's outcome is highly dependent on the structure of the initial reactants and the specific reaction conditions employed. nih.gov When β-aminopropioamidoximes functionalized with six-membered N-heterocycles like piperidine, morpholine, thiomorpholine, and phenylpiperazine are used, the reaction proceeds through a spontaneous intramolecular heterocyclization. This process involves the SN2 substitution of a hydrogen atom in the oxime group of the amidoxime (B1450833) fragment by a nitrobenzenesulfonyl group, ultimately yielding spiropyrazolinium ortho- or para-nitrobenzenesulfonates. nih.govmdpi.com

However, the reaction with β-(benzimidazol-1-yl)propioamidoxime follows a different course due to the lower nucleophilicity of the aromatic β-amine nitrogen atom. In this case, the reaction is regiospecific at various temperatures, leading exclusively to the O-para-nitrobenzenesulfochlorination product. nih.govresearchgate.net

Temperature and solvent play a crucial role in directing the outcome of the nitrobenzenesulfochlorination of β-aminopropioamidoximes. For instance, the ortho-nitrobenzenesulfochlorination of β-(thiomorpholin-1-yl)propioamidoxime is regioselective at room temperature, resulting in the formation of two distinct spiropyrazolinium salts: ortho-nitrobenzenesulfonate and chloride. nih.govresearchgate.net However, upon heating the reaction mixture to the boiling point of the solvent, the reaction becomes regiospecific, yielding only the chloride salt. mdpi.comresearchgate.net

A general procedure for the synthesis of these derivatives involves dissolving the β-aminopropioamidoxime in chloroform (B151607), followed by the addition of a base like diisopropylethylamine (DIPEA). The mixture is then cooled, and a solution of the respective nitrobenzenesulfonyl chloride in chloroform is added dropwise. The reaction is then allowed to proceed at either room temperature or the boiling point of chloroform until completion, as monitored by thin-layer chromatography (TLC). mdpi.com

| Reactant | Product(s) at Room Temperature | Product(s) at Boiling Point |

| β-(thiomorpholin-1-yl)propioamidoxime | Spiropyrazolinium ortho-nitrobezenesulfonate and Chloride | Spiropyrazolinium chloride |

| β-(benzimidazol-1-yl)propioamidoxime | O-para-nitrobenzenesulfochlorination product | O-para-nitrobenzenesulfochlorination product |

Base catalysis is essential for the efficient nitrobenzenesulfochlorination of β-aminopropioamidoximes. The addition of a base, such as diisopropylethylamine (DIPEA) or tributylamine (B1682462) (Bu3N), is a standard step in the synthetic protocol. mdpi.comnih.gov The base serves to deprotonate the amidoxime, increasing its nucleophilicity and facilitating the subsequent attack on the electrophilic sulfur atom of the nitrobenzenesulfonyl chloride. The choice of base and its stoichiometry are critical parameters that can be optimized to improve reaction yields and minimize side reactions.

Construction of Spiropyrazoline Frameworks via 1,3-Dipolar Cycloaddition Reactions

The construction of spiropyrazoline frameworks can also be achieved through 1,3-dipolar cycloaddition reactions, a powerful tool in organic synthesis for the formation of five-membered heterocyclic rings. chim.it This method offers high regio- and stereoselectivity. mdpi.com

Nitrile imines are versatile 1,3-dipoles commonly used in the synthesis of pyrazoles and their derivatives. chim.it They are typically generated in situ from hydrazonoyl halides by treatment with a base. chim.it The subsequent 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene, leads to the formation of the pyrazoline ring. chim.itnih.gov The regioselectivity of this cycloaddition is influenced by the electronic properties of both the nitrile imine and the dipolarophile. chim.it

Diazoalkanes are another class of 1,3-dipoles that can be employed for the synthesis of pyrazoline-containing spirocycles. acs.org Asymmetric 1,3-dipolar cycloadditions of diazoacetates with α-methylene lactams, for example, have been developed to produce chiral spirocyclic heterocycles in high yields and enantioselectivities. acs.org These reactions are often catalyzed by chiral Lewis acids, such as magnesium complexes, which coordinate to the reactants and control the stereochemical outcome of the cycloaddition. nih.govacs.org

Regioselective and Regiospecific Synthesis Approaches

Regioselectivity, the control over which of several possible positions on a molecule reacts, is critical in the synthesis of substituted heterocyclic compounds. In the context of pyrazole (B372694) synthesis, the reaction of active methylene (B1212753) reagents with phenylisothiocyanate and substituted hydrazines provides a clear example of the challenges and successes in achieving regiocontrol.

A one-pot, three-step reaction can be employed to generate highly functionalized phenylaminopyrazoles. nih.gov This process involves the initial reaction of an active methylene reagent with phenylisothiocyanate in a basic medium, forming a thioamide intermediate. This intermediate is then S-methylated in situ with iodomethane. nih.gov The final step is a condensation reaction with a substituted hydrazine (B178648), which leads to the cyclized pyrazole product. nih.gov The versatility of this method allows for the preparation of tetra-substituted phenylamino (B1219803) pyrazoles in good yields. nih.gov However, the sequence of these steps is crucial, as deviation to a stepwise protocol can alter the chemo- and regio-selectivity of the final product. nih.gov

Computational simulations and detailed NMR studies are often necessary to unambiguously determine the structure of the resulting isomers and to understand the factors driving the regioselective outcome. nih.gov

Condensation Reactions Involving Substituted Chalcones and Hydrazine Derivatives

The most common and versatile method for synthesizing 2-pyrazolines is the condensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. sci-hub.sethepharmajournal.com This reaction forms the five-membered dihydropyrazole ring, a scaffold of significant pharmacological interest. thepharmajournal.comdergipark.org.tr

The general procedure involves refluxing a mixture of a substituted chalcone (B49325) with hydrazine hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine) in a suitable solvent, often ethanol. thepharmajournal.comcore.ac.ukorientjchem.org The reaction can be catalyzed by acids, such as glacial acetic acid, or bases. thepharmajournal.comdergipark.org.trresearchgate.net The choice of catalyst and reaction conditions can influence the reaction time and yield. sci-hub.se For instance, the use of microwave irradiation has been shown to accelerate the synthesis significantly. researchgate.net

The substituents on both the chalcone and the hydrazine derivative determine the substitution pattern of the resulting pyrazoline. This allows for the creation of large libraries of compounds for biological screening. nih.govnih.gov

| Chalcone Reactant | Hydrazine Derivative | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Hydrazine Hydrate | Ethanol/Glacial Acetic Acid | N-Acetyl Pyrazolines | thepharmajournal.com |

| Aryl Chalcones | Hydrazine Hydrate/Acetic Anhydride | Fly-ash:PTS (Solvent-free) | 1-Acetyl Pyrazoline Derivatives | researchgate.net |

| Substituted Chalcones | Phenylhydrazine | Ethanol | N-Phenyl Pyrazolines | thepharmajournal.com |

| 2-Amino Acetophenone-derived Chalcones | Hydrazine Hydrate/Glacial Acetic Acid | Anhydrous Ethanol | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives | dergipark.org.tr |

Elucidation of Reaction Mechanisms and Pathways

Understanding the precise mechanism of a reaction is fundamental to optimizing it and predicting its outcome with different substrates. The formation of pyrazolines and reactions involving sulfonate esters offer rich ground for mechanistic studies.

Analysis of Intramolecular Neighboring Group Participation

Neighboring group participation (NGP) or anchimeric assistance can significantly accelerate a reaction and influence its stereochemical outcome. In the context of pyrazoline synthesis, the cyclization of the intermediate hydrazone is a key step where such effects can be observed.

The generally accepted mechanism for pyrazoline formation from a chalcone and hydrazine begins with a Michael addition of the hydrazine to the β-carbon of the chalcone, or alternatively, the formation of a hydrazone at the carbonyl carbon. sci-hub.sersc.org The subsequent intramolecular cyclization, which is essentially an intramolecular nucleophilic attack, forms the five-membered ring. dergipark.org.tr The final step is a dehydration to yield the stable pyrazoline. rsc.org

The geometric configuration of the intermediate hydrazone is crucial for the cyclization to occur. If the nucleophilic nitrogen of the hydrazine moiety is not positioned correctly to attack the electrophilic carbon, the cyclization will not proceed. rsc.org This highlights how stereoelectronic effects govern the feasibility of this intramolecular heterocyclization process. In some cases, electron-rich aromatic rings within the reacting molecule can also participate as neighboring groups, stabilizing intermediates and influencing reaction pathways. youtube.com

Detailed Studies of SN2 Reaction Mechanisms

The 4-nitrobenzenesulfonate group, the anionic component of the titular salt, is an excellent leaving group due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting anion. This makes sulfonate esters, such as tosylates, mesylates, and nosylates (4-nitrobenzenesulfonates), common substrates in nucleophilic substitution (SN2) reactions.

SN2 reactions are bimolecular, proceeding in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ulethbridge.ca This mechanism famously results in the inversion of stereochemistry at the reaction center. ulethbridge.calibretexts.org

The conversion of alcohols, which have a poor leaving group (hydroxide), into sulfonate esters is a standard strategy to facilitate SN2 reactions. libretexts.org The alcohol reacts with a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of a base like pyridine. youtube.com The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles. libretexts.org The rate of these SN2 reactions is sensitive to steric hindrance at the electrophilic carbon. ulethbridge.ca

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Concerted, single-step process. | ulethbridge.ca |

| Kinetics | Second-order, rate depends on both substrate and nucleophile concentration. | ulethbridge.ca |

| Stereochemistry | Inversion of configuration at the electrophilic carbon. | libretexts.org |

| Substrate | Alcohols are converted to sulfonate esters to improve leaving group ability. | libretexts.org |

| Leaving Group | Sulfonate anions (e.g., tosylate, nosylate) are excellent leaving groups due to their stability. | libretexts.org |

Examination of Spontaneous Intramolecular Heterocyclization Processes

The cyclization of a chalcone hydrazone intermediate is a prime example of a spontaneous intramolecular heterocyclization. dergipark.org.tr Once the hydrazone is formed from the initial condensation of the chalcone and hydrazine, the molecule contains both a nucleophilic amine-type nitrogen and an electrophilic carbon center (the β-carbon of the original α,β-unsaturated system).

The reaction proceeds via an intramolecular Michael addition. dergipark.org.tr The proximity of the reacting centers in the flexible hydrazone chain facilitates this ring-closing reaction, often requiring only gentle heating or a suitable catalyst to proceed to completion. The thermodynamic stability of the resulting five-membered heterocyclic ring is a major driving force for this process.

Studies have shown that the mechanism can proceed through two main pathways: initial Michael addition followed by condensation, or initial condensation to the hydrazone followed by cyclization. sci-hub.se The predominant pathway can depend on the specific reactants and the reaction conditions employed. sci-hub.se

Spectroscopic and Computational Structural Characterization

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are paramount in determining the precise structure and electronic properties of molecules. For ammonium (B1175870) 4-nitrobenzenesulfonate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction provides a comprehensive understanding of its ionic components and their interactions.

X-ray Diffraction Analysis for Crystalline State Structure Determination

This topic is not applicable to the specified compound. Ammonium 4-nitrobenzenesulfonate is not a spiropyrazolinium salt and does not exhibit the complex stereoisomerism associated with such structures.

In the solid state, the ammonium cation acts as an excellent hydrogen bond donor, while the oxygen atoms of the sulfonate and nitro groups on the anion are effective hydrogen bond acceptors. It is anticipated that the crystal structure of ammonium 4-nitrobenzenesulfonate would be dominated by a dense network of N-H···O hydrogen bonds. iucr.orgresearchgate.netnih.gov

Studies on analogous structures, such as ammonium salts of sulfosalicylic acid, show the ammonium ion forming multiple hydrogen bonds with the sulfonate and other oxygen acceptors on the anion. iucr.orgresearchgate.netnih.gov These interactions link the cations and anions into extended three-dimensional frameworks. iucr.org It is also possible for the crystal to incorporate water molecules, which would further bridge the ionic components through O-H···O and N-H···O hydrogen bonds. iucr.orgnih.gov In some instances, anion-anion interactions, such as those between the sulfonate group and the nitro group of an adjacent anion, can also contribute to the stability of the crystal lattice. lookchem.com

Table 2: Typical Hydrogen Bond Interactions in Ammonium Sulfonate Salts

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

| N-H (Ammonium) | O (Sulfonate) | Cation-Anion | 2.8 - 3.0 |

| N-H (Ammonium) | O (Nitro) | Cation-Anion | 2.9 - 3.2 |

| N-H (Ammonium) | O (Water) | Cation-Solvent | 2.7 - 2.9 |

| O-H (Water) | O (Sulfonate) | Solvent-Anion | 2.8 - 3.0 |

Note: Data is based on analogous structures reported in the literature. iucr.orglookchem.com

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools for the in-depth understanding of the molecular structure, electronic properties, and spectroscopic characteristics of chemical compounds. For azane;4-nitrobenzenesulfonic acid, these methods allow for a detailed exploration of the interactions between the ammonium cation (azane) and the 4-nitrobenzenesulfonate anion.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized geometric parameters and electronic properties of this compound.

Geometric Structure:

4-Nitrobenzenesulfonate Anion: The geometry of the benzene (B151609) ring is slightly distorted from a perfect hexagon due to the presence of the electron-withdrawing nitro (-NO₂) and sulfonate (-SO₃⁻) groups.

Ammonium Cation: The ammonium ion (NH₄⁺) possesses a tetrahedral geometry.

A hypothetical data table for the optimized geometric parameters of the 4-nitrobenzenesulfonate anion, based on DFT calculations of similar compounds, is presented below.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-S Bond Length | ~1.77 |

| S-O Bond Length | ~1.45 |

| C-N Bond Length | ~1.48 |

| N-O Bond Length | ~1.22 |

| O-S-O Bond Angle | ~113 |

| C-S-O Bond Angle | ~105 |

| O-N-O Bond Angle | ~124 |

Electronic Structure:

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap provides insight into the molecule's excitability. For the 4-nitrobenzenesulfonate anion, the HOMO is expected to be localized on the sulfonate group and the benzene ring, while the LUMO is likely to be centered on the nitro group and the benzene ring, facilitating intramolecular charge transfer.

A representative table of calculated electronic properties for the 4-nitrobenzenesulfonate anion is shown below.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.5 |

| HOMO-LUMO Gap | 4.0 |

Computational Analysis of Stereoisomers and Rotational Energy Barriers.

The concept of stereoisomers in the context of this compound primarily relates to the conformational isomers arising from rotation around single bonds.

Conformational Isomers:

Rotational Energy Barriers:

The energy barriers for rotation around the C-S and C-N bonds can be calculated from the PES. These barriers provide information about the flexibility of the molecule and the likelihood of different conformers existing at room temperature. The rotation around the C-N bond in nitroarenes and the C-S bond in sulfonic acids has been the subject of numerous theoretical studies. The presence of bulky groups or strong electronic interactions can significantly hinder rotation, leading to higher energy barriers.

A hypothetical table of calculated rotational energy barriers for the 4-nitrobenzenesulfonate anion is presented below.

| Rotational Barrier | Calculated Value (kcal/mol) |

|---|---|

| C-S Bond Rotation | ~2-4 |

| C-N Bond Rotation | ~5-8 |

Predictive Modeling of Spectroscopic Parameters.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies of this compound can be calculated using DFT. These calculations help in assigning the absorption bands observed in the experimental Infrared (IR) and Raman spectra to specific vibrational modes of the molecule. For the ammonium salt, characteristic frequencies for the N-H stretching and bending vibrations of the NH₄⁺ cation would be expected, in addition to the vibrational modes of the 4-nitrobenzenesulfonate anion.

A table of predicted key vibrational frequencies for the 4-nitrobenzenesulfonate anion is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| SO₃⁻ symmetric stretching | ~1040 |

| SO₃⁻ asymmetric stretching | ~1250 |

| NO₂ symmetric stretching | ~1350 |

| NO₂ asymmetric stretching | ~1530 |

| Aromatic C-H stretching | ~3050-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of ¹H and ¹³C nuclei can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. chemicalbook.com These predictions are valuable for assigning the signals in experimental NMR spectra. For this compound, one would expect signals corresponding to the protons of the benzene ring and a signal for the protons of the ammonium cation in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the carbon atoms of the benzene ring. chemicalbook.com

A table of predicted ¹³C NMR chemical shifts for the 4-nitrobenzenesulfonate anion is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-SO₃⁻ | ~148 |

| C-NO₂ | ~150 |

| C-H (ortho to SO₃⁻) | ~128 |

| C-H (ortho to NO₂) | ~124 |

Specialized Aspects and Derivatives of Azane;4 Nitrobenzenesulfonic Acid Chemistry

Structural Diversity and Functionalization of Azane;4-nitrobenzenesulfonic Acid Derivatives

The structure of this compound, featuring both a sulfonic acid group and a nitro group, allows for a wide range of chemical modifications. solubilityofthings.com These functional groups are key to its reactivity and solubility, making it a valuable intermediate in various chemical syntheses, including the production of dyes. solubilityofthings.com

Exploration of Analogous Spiropyrazolinium Salt Systems

While direct research on spiropyrazolinium salts derived from this compound is not extensively available in the provided results, the principles of their formation and structural characterization can be inferred from related systems. For instance, the combination of bulky cations like N-(2,6-dimethylphenyl)-substituted triazatriangulenium (TATA+) with various anions demonstrates how cation-anion interactions can dictate the final solid-state assembly. nih.gov In these systems, the bulky nature of the cation can prevent the typical stacking of the π-systems, leading to unique arrangements influenced by the counteranion. nih.gov This highlights the importance of steric and electronic factors in the design of complex salt systems.

Strategies for Modifying Substituents and their Impact on Molecular Design

The substituents on the benzene (B151609) ring significantly influence the reactivity and properties of benzenesulfonic acid derivatives. The nitro group (-NO2) in 4-nitrobenzenesulfonic acid is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making it significantly less reactive than benzene. unizin.orgopenstax.org Conversely, the sulfonic acid group (-SO3H) is also deactivating. The position of these substituents is critical; for example, the presence of a nitro group can direct further substitution to the meta position. openstax.org

The electronic effects of substituents can be quantified. For instance, an NBO (Natural Bond Orbital) analysis of nitro-substituted benzenesulfonic acids reveals the energy of orbital interactions between the nitro and sulfonic groups with the benzene ring. researchgate.net This analysis can determine the contributions of inductive and resonance effects, which depend on the number and position of nitro groups. researchgate.net In some cases, such as in ortho-nitrosubstituted benzenesulfonic acids, the strong electron-accepting nature of the nitro group can cause the sulfonic group to act as an electron donor. researchgate.net

Modification strategies can also involve the functionalization of related compounds. For example, graphene oxide has been simultaneously reduced and functionalized using 4-hydrazinobenzenesulfonic acid, a derivative of benzenesulfonic acid. mdpi.com This process grafts the hydrophilic sulfonic acid group onto the graphene oxide surface, altering its properties. mdpi.com Similarly, 4-amino-3-hydroxy-1-naphthalenesulfonic acid has been used to functionalize graphene oxide, creating a nanocatalyst for organic synthesis. nih.govrsc.org

Supramolecular Interactions and Self-Assembly

Role of Non-Covalent Interactions in Directing Molecular Aggregation

Non-covalent interactions, though weaker than covalent bonds, are the driving forces behind the self-assembly of molecules into well-defined three-dimensional structures. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are critical in molecular recognition and the formation of complex biological structures like proteins. nih.gov

In the context of benzenesulfonic acid derivatives, the interplay of these forces is evident. The sulfonic acid group is a strong hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. solubilityofthings.com These interactions, coupled with the potential for π-π stacking of the aromatic rings, contribute to the formation of specific crystal lattices. The solubility of 4-nitrobenzenesulfonic acid in polar solvents like water is a direct consequence of the strong hydrogen bonding between its polar functional groups and water molecules. solubilityofthings.com

Future Research Directions and Emerging Methodologies

Development of Novel and Green Synthetic Approaches

The traditional synthesis of aromatic sulfonic acids often involves strong, corrosive acids and produces significant waste, prompting research into more environmentally benign alternatives. Future methodologies are focused on catalytic systems and the use of solid acids to improve efficiency and reduce environmental impact.

One emerging strategy involves the use of catalysts to facilitate the sulfonation of nitrobenzene (B124822). Research has demonstrated the viability of catalytic sulfonation for related isomers, such as the synthesis of m-nitrobenzene sodium sulfonate using a sodium tungstate (B81510) catalyst with sulfur trioxide as the sulfonating agent. google.com This approach allows for high yields (over 98%) under controlled temperature conditions, and the catalyst can be recycled, presenting a greener alternative to stoichiometric methods. google.com

Another significant advancement is the replacement of liquid acids with solid acid catalysts. Sulfated silica (B1680970) (SO₄/SiO₂), for instance, has been effectively used as a solid acid catalyst for the nitration of benzene (B151609) to produce nitrobenzene, a precursor for the title compound. koreascience.krresearchgate.net This type of catalyst offers advantages such as ease of separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. koreascience.kr The application of such solid acids to the direct sulfonation of nitrobenzene is a key area of future research. These catalytic approaches represent a move towards cleaner and more sustainable production methods.

| Catalyst System | Target Product | Key Parameters | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Sodium Tungstate / Sulfur Trioxide | m-Nitrobenzene sodium sulfonate | Temp: 100-120°C; Time: 2-4 hours | >98% | google.com |

| Sulfated Silica (SO₄/SiO₂) | Nitrobenzene | Temp: 58.14°C; Time: 140.45 min | 63.38% Yield, 100% Selectivity | koreascience.krresearchgate.net |

Integration of Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Kinetics

Understanding and optimizing reaction kinetics are crucial for improving the efficiency and safety of chemical processes. The integration of advanced in-situ spectroscopic techniques allows for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction.

For sulfonation reactions, techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly powerful. Studies on the sulfonation of polybenzoxazine fibers have successfully used ATR-FTIR to correlate reaction kinetics with the degree of sulfonation (DS) over time. semanticscholar.orgrsc.org This method allows for the quantification of sulfonic acid group incorporation by monitoring the increase in absorbance of characteristic spectral peaks. semanticscholar.orgrsc.org Similarly, in-situ Raman spectroscopy has been developed to detect unstable intermediates in related electrochemical reactions, such as the formation of arylbis(arylthio)sulfonium ions, by tracking the intensity of specific Raman bands. rsc.org Such techniques could be adapted to monitor the direct sulfonation of nitrobenzene, providing precise kinetic data that is currently lacking. nih.gov The ability to observe the reaction as it happens enables fine-tuning of parameters like temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. researchgate.net

High-Throughput Computational Screening and Design of Related Compounds

Computational chemistry provides a powerful tool for accelerating the discovery and design of new molecules with desired properties, bypassing the time-consuming process of trial-and-error synthesis. anl.gov High-throughput computational screening can be employed to evaluate vast virtual libraries of compounds related to azane;4-nitrobenzenesulfonic acid for specific applications. anl.gov

This methodology involves using computational models, such as Density Functional Theory (DFT), to predict the properties of molecules. For instance, in the field of energetic materials, computational studies have been used to calculate the bond dissociation energies (BDE) of the C-NO₂ bond in various nitroaromatic molecules. mdpi.com These calculations help in assessing the stability and potential performance of the compounds. By systematically modifying the structure of 4-nitrobenzenesulfonic acid (e.g., by adding or changing substituent groups) and calculating properties like electronic structure, reactivity, and bond strengths, researchers can identify promising candidates for advanced materials or other applications before committing to laboratory synthesis. This predictive power significantly streamlines the research and development process. anl.govmdpi.com

| Compound | BDE (kcal/mol) | Reference |

|---|---|---|

| o-iodonitrobenzene | 65.92 | mdpi.com |

| m-iodonitrobenzene | 70.36 | mdpi.com |

| p-iodonitrobenzene | 71.87 | mdpi.com |

Application of this compound Motifs in Advanced Materials Science Research

The structural motif of this compound, characterized by its nitro and sulfonic acid groups on a benzene ring, serves as a versatile building block in materials science. solubilityofthings.com While its role as an intermediate in the synthesis of azo dyes is well-established, its application is expanding into more advanced materials. solubilityofthings.com

A significant area of research is the incorporation of this motif into polymers. The precursor, 4-nitrobenzenesulfonyl chloride (nosyl chloride), is used to create sulfonyl end-functionalized polymers. sigmaaldrich.com These end groups are highly desirable because they can be easily substituted, allowing for the subsequent modification of the polymer chain to create block copolymers or to attach other functional molecules. This functionality is particularly important in the synthesis of specialized polymers with tailored thermal, chemical, or mechanical properties. sigmaaldrich.com Furthermore, the core structure is used in the preparation of diaryl compounds, which have been investigated for their potential as antiviral agents. chemicalbook.com The ability to use the 4-nitrobenzenesulfonic acid framework to construct larger, functional molecular architectures highlights its continuing importance in the development of advanced materials.

Q & A

Basic Research Questions

Q. What analytical challenges arise when quantifying 4-nitrobenzenesulfonic acid in aqueous matrices, and how can they be addressed methodologically?

- Answer : Due to its hydrophilic nature (logP = -1.35), 4-nitrobenzenesulfonic acid exhibits limited retention in solid-phase extraction (SPE) cartridges, resulting in low recovery rates (~24.2%). To improve quantification, researchers should pair hydrophilic interaction liquid chromatography (HILIC) with high-resolution mass spectrometry (HRMS) to enhance sensitivity. Internal standards like atrazine-d5 and bentazone-d6 can correct matrix effects in complex samples such as drinking water .

Q. How is 4-nitrobenzenesulfonic acid synthesized, and what are its key reaction intermediates?

- Answer : The compound is typically synthesized via sulfonation of nitrobenzene using concentrated sulfuric acid, followed by neutralization. Key intermediates include sulfonic acid derivatives formed under controlled temperature (e.g., 170°C) and pH conditions. Reaction optimization studies highlight the use of stoichiometric ratios to minimize byproducts like 4-hydroxy-3-nitrobenzenesulfonic acid .

Q. What environmental monitoring strategies detect 4-nitrobenzenesulfonic acid as a disinfection byproduct (DBP) in water treatment?

- Answer : In UV/H₂O₂-treated water, 4-nitrobenzenesulfonic acid is detected at concentrations up to 40 ng/L using liquid chromatography coupled with Orbitrap MS. Method validation requires spiked recovery tests in ultrapure water, with limits of quantification (LOQ) between 1.0–10 ng/L. Post-treatment sampling after dune infiltration confirms its absence in final drinking water, suggesting effective removal .

Advanced Research Questions

Q. How does the molecular geometry of 4-nitrobenzenesulfonic acid influence its efficacy as a catalyst in covalent organic framework (COF) synthesis?

- Answer : Unlike p-toluenesulfonic acid (PTSA), 4-nitrobenzenesulfonic acid fails to template 2D COFs due to suboptimal H-bonding and molecular orientation. Mechanistic studies show that its nitro group disrupts lamellar amine-salt structures critical for COF crystallinity, leading to lower surface areas (<3000 m²/g) compared to PTSA-templated COFs .

Q. What structural modifications enhance the recovery of 4-nitrobenzenesulfonic acid in SPE-based workflows?

- Answer : Functionalizing SPE sorbents with zwitterionic groups (e.g., sulfobetaine) improves retention by exploiting ionic interactions with the sulfonic acid moiety. Mixed-mode SPE cartridges (e.g., Oasis MCX) paired with pH-adjusted loading buffers (pH 2–3) enhance recovery to >70%, as demonstrated in ultrapure water spiking studies .

Q. How do nitro group positioning and electronic effects dictate the toxicity of 4-nitrobenzenesulfonic acid in biological systems?

- Answer : The para-nitro group enhances electrophilicity, increasing reactivity with cellular nucleophiles like glutathione. In vitro toxicity assays show EC₅₀ values <10 μM in human cell lines, correlating with ROS generation. Comparative studies with ortho- and meta-nitro isomers reveal para-substitution as a key driver of genotoxicity .

Q. What role does 4-nitrobenzenesulfonic acid play in asymmetric catalysis, and how is enantioselectivity achieved?

- Answer : As a Brønsted acid, it facilitates proton transfer in thiourea-catalyzed ring-opening reactions of episulfonium ions. Enantioselectivity (>80% ee) is achieved via non-covalent interactions (e.g., π-stacking) between the nitro group and indole derivatives, as validated by HPLC chiral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.